Cytotoxic Potency in Colon Adenocarcinoma Models: Target Compound vs. Unsubstituted Thiourea Baseline
In the 1,3-disubstituted thiourea series evaluated by Strzyga-Łach et al. (2021), compounds bearing electron-donating methoxy substituents on the phenyl rings consistently achieved IC₅₀ values ≤ 10 µM against SW480 and SW620 human colon cancer lines, whereas the unsubstituted parent thiourea standard shows negligible direct cytotoxicity in these models [1]. The specific dimethoxyphenethyl-bearing compound (structurally analogous to the target molecule) clustered among the highly active derivatives, with representative members of the series reducing SW620 viability by 45–58% and inducing late apoptosis in 95–99% of colon cancer cells [1].
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) against SW480/SW620 colon cancer cells |
|---|---|
| Target Compound Data | IC₅₀ ≤ 10 µM (class-level range for methoxy-bearing 1,3-disubstituted thioureas); SW620 viability reduction 45–58%; late apoptosis induction 95–99% (for highly active derivatives 2 and 8) [1] |
| Comparator Or Baseline | Unsubstituted thiourea: no significant direct cytotoxicity in SW480/SW620 models at comparable concentrations; reference cisplatin: inferior growth-inhibitory profile versus the active thiourea derivatives [1] |
| Quantified Difference | ≥ 5-fold improvement in IC₅₀ (from >50 µM for parent thiourea down to 1.5–10 µM range for methoxy-substituted members) [1] |
| Conditions | Human colon adenocarcinoma cell lines SW480 and SW620; 48–72 h exposure; MTT or trypan blue exclusion readout [1] |
Why This Matters
For scientists selecting a thiourea scaffold for colon cancer research, the methoxy-substituted derivatives provide a >5-fold potency advantage over generic thiourea, directly impacting assay sensitivity and dose-range selection.
- [1] Strzyga-Łach P, et al. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Pharmaceuticals. 2021;14(11):1097. doi:10.3390/ph14111097. View Source
